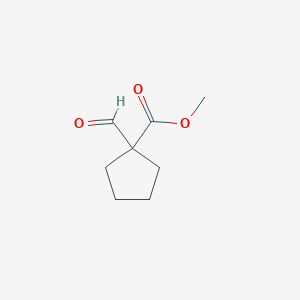

Methyl 1-formylcyclopentanecarboxylate

Cat. No. B8765020

M. Wt: 156.18 g/mol

InChI Key: YGQQKLBBWIBWKJ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05948935

Procedure details

To a 12 L flask equipped with a mechanical stirrer, thermometer and condenser containing a nitrogen inlet was added Raney nickel (1 kg, 50% slurry in water, as sold by the Aldrich Chemical Co.). This material was washed with distilled water and decanted (3×0.8 L). Formic acid (88% 7 L) was added (stirring started) followed by a solution of methyl 1-cyanocyclopentanecarboxylate (696 g, 4.54 mol) in formic acid (88%, 1 L). Gas evolved and the exothermic mixture (temperature increased to 45° C.) was stirred at 75° C. for 5 h. After the reaction mixture cooled to room temperature and the catalyst settled, the majority of the solvent was decanted off through a fiberglass filter. The residue was mixed with water (6 L) and filtered. The collected solid was washed with water (1 L) and CH2Cl2 (1 L) and all the filtrates were combined. The aqueous phase was separated and extracted with CH2Cl2 (6 L), and the combined organic phases were washed with saturated aqueous NaHCO3 and brine. Drying (MgSO4), filtering, and concentrating afforded material that was immediately distilled (Vigreux® column, fraction boiling at 93° C., 16 mm Hg collected) to provide methyl 1-formylcyclopentanecarboxylate as a clear colorless liquid (491 g, 69% yield). 1H-NMR (400 MHz, CDCl3) δ 9.65 (s, 1 H), 3.76 (s, 3 H), 2.19-2.04 (m, 4 H), 1.78-1.58 (m, 4 H); 13C NMR (100.6 MHz, CDCl3) δ 197.0, 172.6, 64.3, 51.9, 31.0, 25.3; EI-MS exact mass calcd for: C8H13O3 ; 157.0865; found: 157.0864. This compound has been reported previously by C. R. Davis et al., J. Org. Chem. 1993, 58, 6843.

Yield

69%

Identifiers

|

REACTION_CXSMILES

|

[C:1]([C:3]1([C:8]([O:10][CH3:11])=[O:9])[CH2:7][CH2:6][CH2:5][CH2:4]1)#N.[OH2:12]>[Ni].C(O)=O>[CH:1]([C:3]1([C:8]([O:10][CH3:11])=[O:9])[CH2:7][CH2:6][CH2:5][CH2:4]1)=[O:12]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

696 g

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)C1(CCCC1)C(=O)OC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Ni]

|

Step Three

|

Name

|

|

|

Quantity

|

1 L

|

|

Type

|

solvent

|

|

Smiles

|

C(=O)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

45 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

(stirring started)

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To a 12 L flask equipped with a mechanical stirrer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

thermometer and condenser containing a nitrogen inlet

|

WASH

|

Type

|

WASH

|

|

Details

|

This material was washed with distilled water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

decanted (3×0.8 L)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Formic acid (88% 7 L) was added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

was stirred at 75° C. for 5 h

|

|

Duration

|

5 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After the reaction mixture cooled to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the majority of the solvent was decanted off through a fiberglass

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The residue was mixed with water (6 L)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

The collected solid was washed with water (1 L) and CH2Cl2 (1 L) and all the filtrates

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The aqueous phase was separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with CH2Cl2 (6 L)

|

WASH

|

Type

|

WASH

|

|

Details

|

the combined organic phases were washed with saturated aqueous NaHCO3 and brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

Drying (MgSO4)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtering

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrating

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

afforded material that

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was immediately distilled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(Vigreux® column, fraction boiling at 93° C., 16 mm Hg collected)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)C1(CCCC1)C(=O)OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 491 g | |

| YIELD: PERCENTYIELD | 69% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |